molecular formula C9H15N B13300421 3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine

Cat. No.: B13300421
M. Wt: 137.22 g/mol
InChI Key: SUTCPBSJTFFGEJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine (CAS 1882559-23-0) is a synthetic amine compound featuring a cyclobutane ring core, which is a strained four-membered carbocyclic structure of significant interest in medicinal chemistry and drug discovery . The molecular formula is C9H15N, with a molecular weight of 137.22 . Its structure incorporates a rigid 3,3-dimethylcyclobutane scaffold substituted with a prop-2-yn-1-yl (propargyl) amine group, as represented by the SMILES string C#CCNC1CC(C)(C)C1 . The propargyl substituent provides a versatile handle for further synthetic modification via metal-catalyzed coupling reactions, such as the Click reaction, making this compound a valuable building block for the scaffold-diverse synthesis of more complex molecules . Cyclobutane-containing compounds are increasingly explored in pharmaceutical research due to their potential to improve the physicochemical and pharmacological properties of drug candidates. While the specific biological activity of this compound may not be fully characterized, structurally related 3,3-diphenylcyclobutylamine analogues have been documented in scientific literature as psychostimulants and have been investigated for their potential as antidepressant agents, functioning as monoamine reuptake inhibitors and releasers . Researchers may find this compound useful as a key intermediate in the design and synthesis of novel bioactive molecules, central nervous system (CNS) active compounds, and chemical libraries. This product is provided For Research Use Only. It is intended for use in laboratory research and development and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3,3-dimethyl-N-prop-2-ynylcyclobutan-1-amine

InChI

InChI=1S/C9H15N/c1-4-5-10-8-6-9(2,3)7-8/h1,8,10H,5-7H2,2-3H3

InChI Key

SUTCPBSJTFFGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)NCC#C)C

Origin of Product

United States

Preparation Methods

Cyclobutanone Functionalization via Amination with Propargylamine

One common approach involves starting from 3,3-dimethylcyclobutanone, followed by reductive amination or nucleophilic substitution with propargylamine or its derivatives.

  • Cyclobutanone synthesis : 3,3-Dimethylcyclobutanone can be prepared by [2+2] cycloaddition reactions of alkenes or via ring contraction methods. Flow chemistry protocols have been optimized for cyclobutanone synthesis, achieving yields up to 89% under controlled temperature and pressure conditions with bases such as 2-fluoropyridine (Table 1).

  • Amination step : The ketone group of 3,3-dimethylcyclobutanone is converted to the corresponding amine by reaction with propargylamine under reductive amination conditions or via nucleophilic substitution if a suitable leaving group is present.

Table 1: Optimized Flow Parameters for Cyclobutanone Synthesis (Representative Data)

Entry Base Residence Time (min) Temperature (°C) Pressure (bar) Yield (%)
1 2a (2-fluoropyridine) 5 Room Temp 10 20
5 2a 20 40 15 51
8 2b 20 60 10 74
9 2b 20 60 15 89

Note: 2a and 2b represent different fluoropyridine bases used in the reaction.

Propargylamine Derivative Synthesis via Sonogashira Coupling

Propargylamines can be synthesized or functionalized via Sonogashira cross-coupling reactions, which couple terminal alkynes with aryl or vinyl halides in the presence of palladium and copper catalysts.

  • The synthesis of propargylic amines such as N-(prop-2-yn-1-yl) derivatives has been reported with yields ranging from 42% to 60% depending on the substrate and purification methods.

  • Typical conditions involve PdCl2(PPh3)2 (2 mol%), CuI (7 mol%), triethylamine as base, and dry dichloromethane as solvent under nitrogen atmosphere at room temperature overnight.

  • Purification is achieved by flash chromatography using hexane/ethyl acetate mixtures.

This method allows the introduction of the propargyl group onto amines, which can then be further reacted to form the target cyclobutane amine.

Intramolecular [2+2] Photocycloaddition for Cyclobutane Ring Formation

The construction of the cyclobutane core can be achieved via intramolecular or intermolecular [2+2] photocycloaddition reactions catalyzed by Cu(I) complexes or under UV irradiation.

  • Such reactions typically proceed with high regio- and stereoselectivity, forming cyclobutanes with cis-anti-cis stereochemistry.

  • Solvents like diethyl ether or tetrahydrofuran are commonly used, with irradiation wavelengths around 254 nm.

  • The method can be applied to substrates bearing propargylamine substituents or related functional groups to construct the cyclobutane ring directly.

Petasis Multicomponent Reactions for Scaffold Diversification

Petasis reactions involving primary amines, aldehydes, and boronic acids have been employed to generate cyclobutane-containing scaffolds with functionalized amine substituents.

  • Primary amines such as propargylamine derivatives react with α-hydroxy aldehydes and arylboronic acids under mild conditions using hexafluoroisopropanol as solvent to yield diverse products.

  • These products can be further transformed via ring-closing metathesis or intramolecular Diels-Alder reactions to form complex polycyclic structures containing cyclobutane rings.

Summary of Key Research Results

Method Starting Materials Conditions Yield (%) Notes
Flow synthesis of cyclobutanone Amide + ethylene gas + triflic anhydride 60 °C, 10-15 bar, CH2Cl2 solvent 51-89 Optimized flow conditions for cyclobutanone
Sonogashira coupling Aryl iodide + propargylic amine PdCl2(PPh3)2, CuI, Et3N, CH2Cl2, rt 42-60 For propargyl amine derivatives
[2+2] Photocycloaddition Olefins with propargyl substituents Cu(I) catalyst, λ=254 nm, Et2O or THF Variable Stereoselective cyclobutane ring formation
Petasis multicomponent reaction Primary amine + α-hydroxy aldehyde + boronic acid HFIP solvent, rt 13-87 Scaffold diversification including cyclobutanes

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

(a) 1-(Prop-2-yn-1-yl)cyclobutan-1-amine Hydrochloride

  • Structure : Lacks the 3,3-dimethyl groups but retains the cyclobutane core and propargylamine substituent.
  • The hydrochloride form (as indicated in ) increases polarity and solubility in polar solvents .

(b) (1s,3s)-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride

  • Structure : Features an isopropyloxy group at the 3-position of cyclobutane instead of dimethyl groups.
  • Key Differences : The ether substituent introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to the hydrophobic dimethyl groups in the target compound. The stereochemistry (1s,3s) may influence chiral recognition in biological systems .
Compound Molecular Formula Molecular Weight (g/mol) Substituents on Cyclobutane Notable Features
3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine C₉H₁₅N 137.22 3,3-dimethyl, propargyl High steric hindrance
1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride C₇H₁₀N·HCl Not reported Propargyl Polar, salt form
(1s,3s)-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride C₇H₁₆ClNO 165.66 3-isopropyloxy Enhanced solubility

Propargylamine Derivatives with Varied Backbones

(a) N-Butyl-N-(3-(3-ethynylphenyl)prop-2-yn-1-yl)butan-1-amine

  • Structure : Contains dual propargyl groups and a butyl chain, with an aromatic ethynylphenyl moiety.
  • Key Differences : The extended alkyl chain and aromatic system increase lipophilicity, favoring membrane permeability in pharmacological contexts. The conjugated triple bonds may enable click chemistry applications, unlike the simpler cyclobutane backbone of the target compound .

(b) N-Methyl-N-prop-2-ynylprop-2-yn-1-amine

  • Structure : Symmetrical propargylamine with two propargyl groups attached to a methylamine.
  • Multiple propargyl groups could enhance reactivity in polymerization or crosslinking reactions .
Compound Molecular Formula Molecular Weight (g/mol) Backbone Functional Groups
This compound C₉H₁₅N 137.22 Cyclobutane Propargyl, dimethyl
N-Butyl-N-(3-(3-ethynylphenyl)prop-2-yn-1-yl)butan-1-amine C₁₉H₂₂N₂ Not reported Linear alkyl Propargyl, ethynylphenyl
N-Methyl-N-prop-2-ynylprop-2-yn-1-amine C₇H₁₀N 108.16 Methylamine Dual propargyl

Amines with 3,3-Dimethyl Substituents

(a) (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

  • Structure : A butanamide derivative with a 3,3-dimethyl motif and a benzyl group.
  • Key Differences : The amide functionality introduces hydrogen-bonding capacity, making it more polar than the target compound. The chiral center (2R) may confer specificity in enzyme inhibition or receptor binding .

(b) 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine

  • Structure : Combines a cyclobutane ring with dichlorophenyl and trimethylamine groups.
  • The N,N,3-trimethyl groups increase steric bulk compared to the target compound’s single propargyl substituent .
Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
This compound C₉H₁₅N 137.22 Cyclobutane Propargyl
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 Butanamide Benzyl, dimethyl
1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine C₁₅H₂₂Cl₂N Not reported Cyclobutane Dichlorophenyl, trimethyl

Research Implications and Gaps

  • Reactivity : The propargyl group in the target compound suggests utility in Huisgen cycloaddition or alkyne-based coupling reactions, though experimental data are lacking .
  • Biological Potential: Structural analogs like (2R)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide have been explored in virtual drug screening , but the target compound’s pharmacological profile remains unstudied.
  • Synthetic Challenges : The cyclobutane ring’s strain may complicate synthesis, necessitating advanced techniques like photochemical [2+2] cycloadditions or transition-metal catalysis .

Biological Activity

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with a dimethyl group and a propynyl group. This unique configuration may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various receptors and enzymes in the body. Similar compounds have been noted for their roles as photosensitizers , generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions through energy transfer mechanisms. This process is crucial in photodynamic therapy applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Biological Activity Description
Anticancer Effects The compound has shown potential in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells.
Antimicrobial Properties Exhibits activity against various bacterial strains, indicating potential use as an antibiotic agent.
Neuroprotective Effects Preliminary studies suggest protective effects on neuronal cells, potentially useful in neurodegenerative disease models.

Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated that the compound significantly reduced the viability of several cancer cell lines. The mechanism appears to involve ROS generation leading to oxidative stress and subsequent apoptosis .

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated that it exhibited substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This property may be attributed to its ability to modulate antioxidant pathways within cells .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :
  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) for enantiomer separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to control stereochemistry. ’s protocol can be adapted with chiral auxiliaries .

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